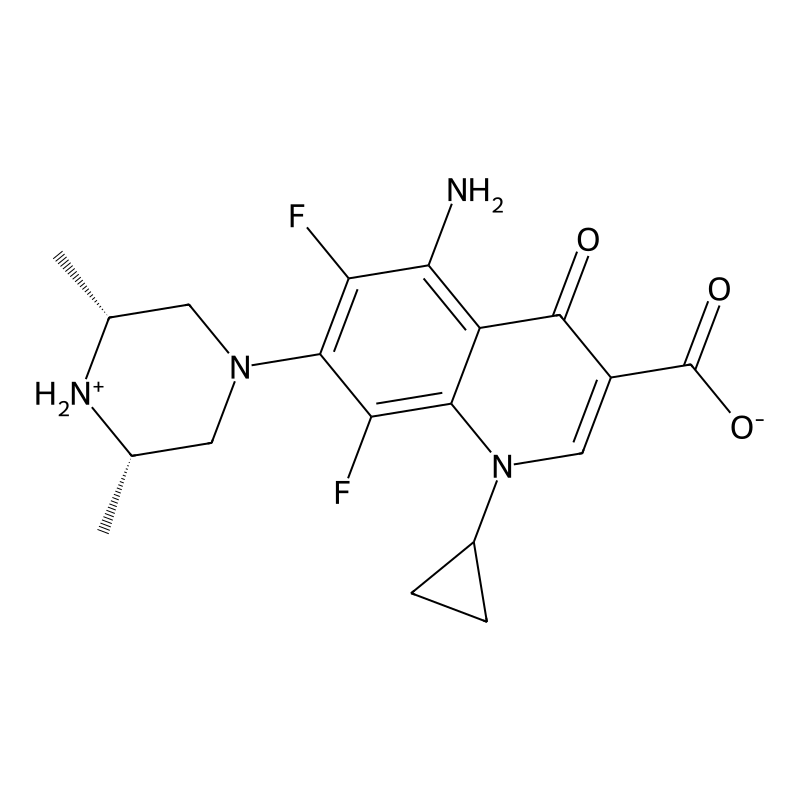

Sparfloxacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.13e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Sparfloxacin mechanism of action DNA gyrase inhibition

Mechanism of Action and Target Inhibition

Sparfloxacin, a broad-spectrum fluoroquinolone antibiotic, primarily acts by inhibiting two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV [1] [2]. The table below summarizes the core functions of these targets and this compound's action upon them.

| Enzyme | Primary Role in Bacteria | This compound's Action |

|---|---|---|

| DNA Gyrase | Introduces negative supercoils into DNA, relieving torsional stress during replication [1]. | Binds to the GyrA subunit, stabilizes the DNA-enzyme complex, prevents DNA strand resealing, causes double-strand DNA breaks [1] [2]. |

| Topoisomerase IV | Decatenates (separates) interlinked daughter chromosomes after DNA replication, essential for cell division [1]. | Binds to the ParC (or GrlA in S. aureus) subunit, inhibits chromosome separation, leads to lethal DNA damage [1] [2]. |

This compound demonstrates a differential affinity, typically targeting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria [1]. The drug binds to the enzyme-DNA complex at the interface near the active site, intercalating into the cleaved DNA and blocking the resealing of DNA breaks [2]. This stabilized complex acts as a physical barrier to the DNA replication fork, ultimately leading to lethal double-strand DNA breaks and bacterial cell death [1] [2].

Quantitative Activity and Cellular Accumulation

The antibacterial potency of this compound is determined by its intrinsic ability to inhibit its target enzymes and its accumulation within bacterial cells.

Inhibitory Concentration and Spectrum

this compound shows potent activity against a wide range of bacteria. The optimum bactericidal concentration (OBC) in E. coli was found to be 1 µg/ml, which coincided with the concentration that maximally induced the bacterial SOS DNA repair response (recA), linking its lethal action to significant DNA damage [3]. Its spectrum includes Gram-positive and Gram-negative bacteria, as well as atypical pathogens like Legionella, Mycoplasma, and Chlamydia species [4].

Intracellular Accumulation A key feature of this compound is its effective accumulation within bacteria. Studies show it accumulates two- to three-fold more than ciprofloxacin in staphylococci and generally achieves higher intracellular concentrations in staphylococci compared to Gram-negative bacteria [3]. This accumulation is influenced by the drug's hydrophobicity (measured as log D). Research indicates a positive correlation between this compound's lipophilicity and its accumulation in Staphylococcus aureus, though an inverse correlation was observed in Gram-negative organisms like E. coli and Pseudomonas aeruginosa [5].

Key Experimental Methodologies

The following are detailed methodologies for experiments used to characterize this compound's mechanism.

| Experimental Goal | Core Methodology | Key Details & Measurements |

|---|---|---|

| DNA Gyrase Supercoiling Inhibition Assay [5] [6] | Measures the inhibition of DNA gyrase's supercoiling activity in vitro. | Purified gyrase subunits (GyrA, GyrB) from susceptible and resistant strains are reconstituted. The Minimal Effective Dose (MED) or IC50 is the drug concentration that inhibits supercoiling activity by 50% [5] [6]. |

| Bacterial Cell Accumulation Assay [3] [5] | Quantifies the intracellular concentration of the drug. | Bacterial cells are exposed to the drug, then rapidly separated from the medium by centrifugation through silicone oil. Drug concentration in the cell pellet is determined via a fluorescence assay or bioassay [3] [5]. |

| Determination of Optimum Bactericidal Concentration (OBC) & Killing Kinetics [3] | Identifies the drug concentration that produces maximum bactericidal effect. | Bacteria are exposed to a range of antibiotic concentrations. The OBC is the lowest concentration that results in the maximum rate of cell killing, which can be plotted in time-kill curves [3]. |

Bacterial Resistance Mechanisms

Bacterial resistance to this compound primarily occurs through two mechanisms, which can accumulate in a stepwise manner, leading to highly resistant strains [2].

- Target Site Mutations: The most common mechanism involves chromosomal mutations in the genes encoding the target enzymes, particularly in a region known as the quinolone resistance-determining region (QRDR). Mutations in

gyrA(especially at residues Ser83 and Asp87 in E. coli) andparCreduce the binding affinity of this compound to the enzyme-DNA complex [6] [2]. Mutations in bothgyrAandparCcan have an additive effect, resulting in higher-level resistance. - Efflux Pump Overexpression: Mutations in regulatory genes can lead to the overexpression of native efflux pumps (e.g., NorA in S. aureus). These membrane transporters expel this compound from the bacterial cell, reducing its intracellular concentration and thus its efficacy [3] [2].

Pharmacokinetic and Clinical Considerations

This compound's pharmacokinetic profile supports its clinical use, though its administration is guided by susceptibility testing due to resistance concerns [4] [1].

- Pharmacokinetics: After a 200mg oral dose, this compound reaches a peak plasma concentration of approximately 0.7 mg/L in 3 to 5 hours. It has a long elimination half-life of 15 to 20 hours, allowing for once-daily dosing. The drug exhibits weak plasma protein binding (37%) and demonstrates excellent tissue distribution, achieving concentrations in most tissues that meet or exceed plasma levels [4].

- Ocular Penetration: A specific study in rabbits demonstrated that this compound penetrates effectively into the vitreous humor of the eye, achieving a mean concentration of 59.4% of that in serum, which is superior to other quinolones like ciprofloxacin. This penetration correlates strongly with the drug's lipophilicity [7].

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of this compound against and ... [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]

- 5. Relationships among antibacterial activity, inhibition of ... [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of ciprofloxacin and this compound on DNA ... [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound in the Serum and Vitreous ... [pmc.ncbi.nlm.nih.gov]

Sparfloxacin pharmacokinetics tissue distribution profile

Pharmacokinetic Parameters & Tissue Distribution

The table below summarizes the core pharmacokinetic parameters of sparfloxacin, primarily after a single 200 mg oral dose in healthy subjects, unless otherwise specified [1] [2].

| Parameter | Value | Notes / Context |

|---|---|---|

| Cmax (Plasma) | ~0.7 mg/L | Peak concentration after a 200 mg oral dose. |

| Tmax | 3 - 5 hours | Time to reach peak plasma concentration. |

| Elimination Half-life (t½) | 15 - 20 hours | Supports once-daily dosing. |

| Protein Binding | ~37% | Classified as weak binding. |

| Area Under Curve (AUC) | Dose-proportional | Increases with dose. |

| Urinary Excretion (Unchanged Drug) | 10 - 14% of dose | Over 24-48 hours; considered a "low urinary excretion-type" fluoroquinolone. |

| Effect of Food | No significant effect | On absorption or pharmacokinetics. |

| Renal Failure Impact | No significant half-life prolongation | Even in severe renal failure. |

The distribution of this compound into tissues and fluids is a key characteristic, with concentrations typically at or above plasma levels [1] [2]. The following table outlines its tissue distribution profile.

| Tissue / Fluid | Distribution Relative to Plasma | Experimental Context |

|---|---|---|

| Most Tissues | Similar to or higher than plasma | Based on human tissue concentration studies. |

| Cerebrospinal Fluid (CSF) | Slight penetration | Specific concentration data not provided. |

| Pleural Fluid | Effective penetration | Human study. |

| Bladder Tissue | Concentration highly dependent on urinary exposure | Rat model; ratio is tissue-to-plasma concentration. |

Experimental Protocols for Tissue Distribution

For researchers investigating tissue distribution, here are detailed methodologies from key studies.

Protocol 1: In Vitro Bladder Tissue Permeability

This protocol assesses the intrinsic ability of fluoroquinolones, including this compound, to permeate bladder tissue, independent of systemic pharmacokinetics [3] [4].

- 1. Tissue Preparation: Isate urinary bladders from Sprague-Dawley rats. Immediately after sacrifice, remove the bladder and prepare it for incubation.

- 2. Drug Incubation: Incubate the isolated bladders in a solution containing 100 μg/mL of the fluoroquinolone (e.g., norfloxacin, levofloxacin, ciprofloxacin, this compound) for 30 minutes.

- 3. Concentration Measurement: After incubation, determine the drug concentration that has transferred into the bladder tissue. Methods can include:

- Chemical Analysis: Homogenize the tissue and use HPLC or a validated ELISA to measure the drug concentration [5].

- Immunohistochemistry: Use a specific primary antibody (e.g., sheep anti-norfloxacin polyclonal antibody) and a detection system (e.g., Vectastain Elite ABC Sheep IgG Kit with DAB solution) to localize and semi-quantify the drug within the bladder's transitional epithelium [3].

Protocol 2: In Vivo Bladder Distribution in Rats

This protocol evaluates how urinary excretion influences the distribution of fluoroquinolones to the bladder tissue in a live animal model [3] [4].

- 1. Animal Dosing:

- Group 1 (Oral/IV): Administer a single oral dose (e.g., 10 mg/kg) or intravenous dose (e.g., 10 mg/kg) of the fluoroquinolone to rats.

- Group 2 (Surgical Control): Perform a sham operation on a group of rats.

- Group 3 (Urine-Diverted): Perform ureter catheterization on another group to divert urine flow away from the bladder.

- 2. Sample Collection: At a predetermined time point post-administration (e.g., 1 hour), collect blood (for plasma), urine, and the bladder tissue.

- 3. Data Analysis: Measure drug concentrations in plasma, urine, and bladder tissue homogenate. Calculate bladder tissue-to-plasma concentration ratios. A significantly higher ratio in sham-operated vs. urine-diverted rats demonstrates the critical role of urinary excretion in delivering the drug to the bladder surface [3].

Protocol 3: General Tissue Distribution Study

This is a standard protocol for assessing the wider tissue distribution profile of this compound [5].

- 1. Dosing and Sampling: Administer this compound orally to rats (e.g., 30 mg/kg). At multiple time intervals post-administration, sacrifice the animals and collect tissues of interest (e.g., heart, liver, spleen, lung, kidney, stomach, intestine, brain).

- 2. Sample Preparation: Homogenize the collected tissues. Pre-treat samples, which may involve protein precipitation or dilution with an appropriate buffer like PBS.

- 3. Quantitative Analysis: Use a highly specific and sensitive method to determine this compound concentrations. A competitive ELISA developed for this compound is well-suited for high-throughput analysis of diverse biological matrices with minimal pre-treatment [5].

Analytical Method: Competitive ELISA for this compound

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) provides a sensitive method for quantifying this compound in complex biological samples, useful for therapeutic drug monitoring and pharmacokinetic studies [5].

- 1. Immunogen & Coating Antigen Preparation: Conjugate this compound to a carrier protein (Bovine Serum Albumin, BSA) using the isobutyl chloroformate method to create an immunogen. Similarly, conjugate this compound to Ovalbumin (OVA) for use as the coating antigen on the assay plate.

- 2. Antibody Production: Immunize rabbits with the this compound-BSA immunogen, starting with Freund's complete adjuvant and boosting with incomplete adjuvant. Collect antiserum and validate antibody production using indirect ELISA.

- 3. ELISA Procedure:

- Coat the microtiter plate with this compound-OVA.

- Block unbound sites with a blocking buffer (e.g., 1% OVA in PBS).

- Add a mixture of the sample (or standard) and the primary anti-sparfloxacin antibody to the wells. This compound in the sample competes with the plate-bound antigen for antibody binding sites.

- After incubation and washing, add a peroxidase-labeled secondary antibody (anti-rabbit IgG).

- Develop the reaction with a TMB substrate solution and stop it with sulfuric acid.

- Measure the absorbance at 450 nm. The signal is inversely proportional to the concentration of this compound in the sample.

- 4. Validation: The standard curve for this compound is typically linear in the range of 5 ng/mL to 2 μg/mL. The method shows good recovery rates (87.7–106.2%) and acceptable precision (coefficients of variation of 4.8–15.3%) in rat plasma, urine, and tissues [5].

Visualized Experimental Pathways

The following diagram illustrates the logical workflow and key findings from the critical rat model experiments that dissect the routes of drug delivery to the bladder tissue.

Research Implications & Clinical Correlations

The pharmacokinetic and distribution data for this compound have direct implications for its use in drug development and clinical practice.

- Once-Daily Dosing: The long elimination half-life (15-20 hours) is a significant advantage, supporting a convenient once-daily regimen that can improve patient compliance [6] [1] [2].

- Optimizing UTI Treatment: The finding that urinary excretion is the primary driver for bladder tissue concentration validates the use of urinary drug levels, rather than just plasma levels, as a key pharmacokinetic/pharmacodynamic (PK/PD) index for predicting efficacy in urinary tract infections [3] [4].

- Key Drug Interactions & Tolerability:

- No Theophylline Interaction: Unlike some older quinolones, this compound does not interact with theophylline, making it a safer option for patients with concurrent respiratory conditions [6].

- Reduced Bioavailability with Antacids: Antacids containing aluminum hydroxide can reduce the oral bioavailability of this compound by 25-35% and should not be co-administered [1] [2].

- Key Adverse Events: The tolerability profile is similar to other quinolones, but clinicians must be vigilant for two specific effects: photosensitivity reactions (occurring more frequently than with other fluoroquinolones) and QTc interval prolongation [6].

References

- 1. Clinical pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics of this compound | Clinical Pharmacokinetics [link.springer.com]

- 3. Effect of urinary excretion on the bladder tissue distribution ... [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of urinary excretion on the bladder tissue distribution ... [sciencedirect.com]

- 5. Simple and sensitive determination of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 6. . A review of its this compound , antibacterial ... activity pharmacokinetic [pubmed.ncbi.nlm.nih.gov]

Sparfloxacin antibacterial spectrum Gram-positive Gram-negative

Antibacterial Spectrum and In Vitro Activity

Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic known for its enhanced activity against Gram-positive bacteria while maintaining strong activity against many Gram-negative pathogens [1]. The table below summarizes key Minimum Inhibitory Concentration (MIC90) data from published literature, which defines the minimum concentration required to inhibit the growth of 90% of isolates.

Table 1: In Vitro Activity of this compound (MIC90) Against Bacterial Isolates

| Bacterial Species/Group | MIC90 (μg/ml) | Key Context & Comparisons |

|---|---|---|

| Gram-Positive Bacteria | ||

| Staphylococcus spp. | 0.12 [2] | Generally more active than older quinolones; some activity against certain ciprofloxacin-resistant strains [1]. |

| Enterococcus faecalis | 2.0 [2] | |

| Streptococcus pneumoniae | 0.5 [2] | 4 to 8-fold more active than ofloxacin and ciprofloxacin [2]. Active against penicillin- and erythromycin-resistant strains [1]. |

| Gram-Negative Bacteria | ||

| Enterobacteriaceae | 0.5 [2] | Activity is generally comparable to ciprofloxacin [2]. Includes genera like Escherichia, Klebsiella [3]. |

| Serratia, Citrobacter, Providencia | 1.0 - 4.0 [2] | MICs are generally higher for these genera [2]. |

| Haemophilus influenzae | Susceptible [1] | Includes both β-lactamase positive and negative strains [1]. |

| Moraxella catarrhalis | Susceptible [1] | Includes both β-lactamase positive and negative strains [1]. |

| Pseudomonas aeruginosa | 8.0 [2] | 90% of isolates were inhibited at this concentration [2]. |

| Atypical & Other Pathogens | ||

| Mycoplasma pneumoniae | Highly active [1] | More active than ofloxacin [1]. |

| Chlamydia pneumoniae | Inhibited by low concentrations [1] | More active than ofloxacin [1]. |

| Legionella spp. | Susceptible [1] | At least as susceptible as to erythromycin [1]. |

| Mycobacterium spp. | Active [1] | MIC90 is 4-fold lower than ciprofloxacin against M. tuberculosis [1]. |

Mechanism of Action and Resistance

- Primary Mechanism: this compound exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [4] [3]. This inhibition disrupts bacterial DNA replication, transcription, repair, and recombination, leading to cell death [5] [3].

- Cellular Accumulation: The drug's effectiveness is partly due to its efficient accumulation within bacterial cells. Studies show that this compound accumulates 2 to 3 times more in staphylococci than ciprofloxacin, and generally achieves higher concentrations in Gram-positive bacteria compared to Gram-negatives [5].

- Resistance Mechanisms: Resistance primarily arises from chromosomal mutations in the genes encoding the target enzymes (DNA gyrase and topoisomerase IV) [1]. A 2025 study on Corynebacterium spp. confirms that resistance to fluoroquinolones is linked to point mutations in the Quinolone Resistance-Determining Region (QRDR) of the gyrA gene [6]. Laboratory studies have successfully selected for this compound-resistant mutants, with some exhibiting cross-resistance to other quinolones [5].

The following diagram illustrates the mechanism of action of this compound and the primary resistance pathway.

This compound mechanism of action and resistance pathway

Experimental Methodologies

For researchers, the key methodologies for evaluating this compound's activity are summarized below.

Table 2: Key Experimental Protocols for In Vitro Evaluation

| Protocol Objective | Core Methodology Description | Key Parameters & Considerations |

|---|

| Minimum Inhibitory Concentration (MIC) Determination | Broth or agar dilution methods using serial two-fold dilutions of this compound in growth medium [2] [6]. | - Inoculum: ~5 x 10^5 CFU/ml [2].

- pH & Cations: Activity decreases at acidic pH (e.g., pH 5) and with high magnesium concentrations (8.4 mM Mg²⁺ increased MICs 2-10x) [2].

- Incubation: 35°C for 18-24 hours [7]. | | Killing Kinetics & Post-Antibiotic Effect (PAE) | Exposing bacteria to a set multiple of the MIC (e.g., 10x MIC) for a short period, then removing the drug and monitoring the time until regrowth [8]. | - Bactericidal Action: this compound is bactericidal at concentrations similar to or twice the MIC for susceptible pathogens [1].

- PAE: It exhibits a post-antibiotic effect, where bacterial growth remains suppressed after antibiotic removal [1]. | | Mechanism of Action Studies | Measuring the inhibition of DNA synthesis in bacterial cells after exposure to the drug and correlating it with MIC and minimum bactericidal concentration (MBC) [5]. | - Optimum Bactericidal Concentration (OBC): For E. coli, the OBC and the concentration that maximally induces the SOS response (recA gene) were both found to be 1 μg/ml [5]. | | Gradient Strip Testing (e.g., ETEST) | Using a plastic strip impregnated with a predefined antimicrobial gradient on an inoculated agar plate. The MIC is read where the ellipse of growth inhibition intersects the strip [7]. | - Validation: This method is considered "off-label" for some pathogens/brands but shows good essential agreement (≈95.8%) with reference MICs for N. gonorrhoeae [7]. |

The experimental workflow for these key assays is visualized below.

General workflow for evaluating this compound activity

Contemporary Research Context

- Activity Against Non-Growing Bacteria: A 2025 drug-repurposing screen identified this compound as one of several fluoroquinolones with strong bactericidal activity against non-growing (stationary-phase) populations of uropathogenic E. coli and P. aeruginosa [9]. This suggests potential utility in treating persistent infections where bacteria are metabolically dormant.

- Use in Antimicrobial Susceptibility Testing (AST): A 2025 study highlights that gradient strip methods (like ETEST) require careful validation when used "off-label" for organisms not specified by the manufacturer. However, they demonstrate good concordance with reference methods for determining this compound MICs in fastidious pathogens like Neisseria gonorrhoeae [7].

Important Considerations for R&D

- Phototoxicity and QTc Prolongation: Be aware that this compound is associated with a higher incidence of phototoxicity compared to some other fluoroquinolones. It also causes a slight but measurable prolongation of the QTc interval on electrocardiograms [1].

- Cross-Resistance: While some microorganisms resistant to other fluoroquinolones may remain susceptible to this compound, cross-resistance is a well-documented phenomenon [3].

References

- 1. | Drugs this compound [link.springer.com]

- 2. In vitro activity of this compound compared with those of five ... [pmc.ncbi.nlm.nih.gov]

- 3. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 4. = 99.0 HPLC 110871-86-8 this compound [sigmaaldrich.com]

- 5. Mechanism of action of this compound against and ... [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of Delafloxacin Against Corynebacterium spp [pmc.ncbi.nlm.nih.gov]

- 7. A testing time for gradient strips: an evaluation of ETEST ... [pmc.ncbi.nlm.nih.gov]

- 8. Studies of the killing kinetics of benzylpenicillin, cefuroxime ... [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial compounds against non-growing and ... [nature.com]

Sparfloxacin metabolism elimination half-life

Pharmacokinetic Properties at a Glance

The table below summarizes the key pharmacokinetic parameters of sparfloxacin:

| Parameter | Typical Value | Conditions / Notes |

|---|---|---|

| Oral Bioavailability | 92% [1] | Not significantly affected by food [2]. |

| Protein Binding | 37% - 45% [2] [1] | Considered weak plasma protein binding. |

| Peak Plasma Concentration (Cmax) | ~1.6 µg/mL [3] | Achieved 2.7 to 6 hours after a single 400 mg oral dose [2] [4] [3]. |

| Elimination Half-Life (t₁/₂) | 15 - 20 hours [2] | Can range from 16 to 30 hours, supporting once-daily dosing [1]. |

| Area Under the Curve (AUC) | Dose-dependent [2] [4] | Increases proportionally with the administered dose. |

| Primary Metabolism | Hepatic glucuronidation [1] | Not mediated by the Cytochrome P450 system [1]. |

| Route of Excretion | Feces (~50%) and Renal (~50%) [1] | Urinary excretion of unchanged drug is only 8.8% - 14% [2] [3]. |

Metabolic and Elimination Pathways

The following diagram illustrates the journey of this compound in the human body, from absorption to elimination:

This compound is rapidly absorbed after oral administration. It distributes widely into bodily tissues and fluids, achieving concentrations that meet or exceed plasma levels in areas like the lungs, skin, and inflammatory fluid [2] [1] [3]. The drug is metabolized in the liver to a this compound glucuronide conjugate [2] [1]. Elimination occurs equally via fecal and renal routes, though only a small fraction of the administered dose is excreted unchanged in the urine [1] [3].

Impact of Organ Impairment and Drug Interactions

The table below outlines considerations for specific patient populations and critical drug interactions:

| Factor | Impact on this compound Pharmacokinetics |

|---|---|

| Renal Impairment | Severe renal failure can double the elimination half-life of the parent drug [4] [5]. Dosage adjustment is required [4]. |

| Hepatic Impairment | In patients with liver cirrhosis (without cholestasis), pharmacokinetics are not markedly altered. No dosage modification is recommended [4]. |

| Drug Interactions | Antacids containing aluminum, calcium, or magnesium can reduce oral bioavailability by 25-35% and should be taken at least 4 hours apart [2] [6]. Probenecid does not affect its pharmacokinetics, and it does not interact with theophylline, which is an advantage in treating respiratory infections [2] [7]. |

Critical Safety Profile for Researchers

A defining characteristic of this compound is its potent inhibition of the human ether-à-go-go-related gene (HERG) potassium channel, with an IC₅₀ of 18 µM [8]. This mechanism is associated with a dose-dependent prolongation of the QT interval on the electrocardiogram and an increased risk of a rare but serious ventricular arrhythmia known as torsades de pointes (TdP) [8]. This cardiotoxic potential is the most significant safety concern and has greatly limited its clinical use.

Protocol for Quantifying this compound in Plasma

For researchers conducting pharmacokinetic studies, here is a simplified high-performance liquid chromatography (HPLC) method for estimating this compound in human plasma [9].

- Sample Preparation: Use a simple protein precipitation technique. Mix the plasma sample with a precipitating solution of acetonitrile and perchloric acid (1:1, v/v). After vortex mixing and centrifugation, the supernatant can be directly injected into the HPLC system [9].

- Apparatus and Conditions:

- Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A mixture of 0.1 M sodium citrate buffer (pH ~4.0, adjusted with O-phosphoric acid) and acetonitrile in a ratio of 78:22 (v/v).

- Flow Rate: 1.0 mL/min.

- Detection: Spectrophotometric detection at a wavelength of 365 nm.

- Internal Standard: Lomefloxacin can be used [9].

- Method Performance: This method is reported to be linear, precise, and accurate, avoiding more tedious solid-phase or liquid-liquid extraction procedures [9].

References

- 1. This compound [en.wikipedia.org]

- 2. Clinical pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and inflammatory fluid penetration of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound in healthy volunteers and ... [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound in patients with renal ... [sciencedirect.com]

- 6. This compound (oral route) - Side effects & dosage [mayoclinic.org]

- 7. This compound. A review of its antibacterial activity ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 9. Simplified reversed-phase LC method with ... [sciencedirect.com]

Sparfloxacin therapeutic uses community-acquired pneumonia

Clinical Efficacy and Safety Data

Clinical trials from the 1990s established the efficacy and safety profile of sparfloxacin, which informs its current classification.

Clinical Efficacy in CAP

The table below summarizes key clinical outcomes from historical studies.

| Study / Comparison | Patient Population | Success Rate (this compound) | Success Rate (Comparator) |

|---|---|---|---|

| Multi-center Trials [1] | 107 adults with bacteremic pneumococcal CAP | 80% (end of treatment) | 78% (Amoxicillin, Amoxicillin/Clavulanate, Erythromycin) |

| Multi-center Trials [1] | 107 adults with bacteremic pneumococcal CAP | 79% (follow-up) | 76% (Amoxicillin, Amoxicillin/Clavulanate, Erythromycin) |

| Phase III Integrated Analysis [2] | 1,585 patients across various infections | 25.3% experienced ≥1 related adverse event | 28.1% (Erythromycin, Cefaclor, Ofloxacin, Clarithromycin, Ciprofloxacin) |

Adverse Event Profile

An integrated analysis of Phase III trials compared this compound to other standard therapies (erythromycin, cefaclor, ofloxacin, clarithromycin, ciprofloxacin) [2]. Key findings include:

- Photosensitivity was the most distinctive adverse effect, occurring in 7.4% of this compound patients compared to 0.5% with comparator drugs. Reactions were typically mild to moderate [2] [3].

- QTc Prolongation: The mean increase in the heart rate-corrected QT interval was significantly greater with this compound (10 msec) than with comparators (3 msec). Although no associated ventricular arrhythmias were reported in these trials, this effect became a major contraindication [2].

- Gastrointestinal reactions (e.g., diarrhea, nausea) were less frequent with this compound (12.1%) than with comparator drugs (22.3%) [2].

Experimental Protocol for Serum Bactericidal Activity

For researchers, the methodology used to evaluate the pharmacokinetics and pharmacodynamics (PK/PD) of this compound against pneumococci is detailed below. This protocol is adapted from a published clinical trial [4].

- Objective: To determine the serum bactericidal activity (SBA) of this compound against Streptococcus pneumoniae.

- Subjects: Healthy adult volunteers.

- Dosing Protocol: A single oral 400 mg dose of this compound.

- Blood Sampling: Serum samples are collected at pre-determined intervals post-dose (e.g., 1, 2, 4, 6, 8, 12, 24 hours).

- Bacterial Isolates: Use four pneumococcal isolates representing a range of susceptibility (e.g., penicillin-susceptible, intermediate, and resistant strains).

- Assay Procedure:

- Serum Preparation: Allow blood samples to clot, then centrifuge to obtain sterile serum.

- Titration: Serially dilute the serum samples in a broth medium compatible with pneumococcal growth.

- Inoculation: Inoculate each dilution with a standardized suspension (~10^5 CFU/mL) of the pneumococcal test strain.

- Incubation: Incubate the plates for 18-24 hours at 35°C in ambient air.

- Determination of Titers:

- Inhibitory Titer (SIT): The highest serum dilution that prevents visible bacterial growth.

- Bactericidal Titer (SBT): The highest serum dilution that kills ≥99.9% of the initial inoculum, determined by subculturing from non-turbid wells.

- Data Analysis: Calculate geometric mean titers for each strain across the time series to profile the time-dependent antibacterial activity.

Mechanism of Action Pathway

The bactericidal action of this compound results from its dual inhibition of two critical bacterial enzymes. The following diagram illustrates this mechanism and its consequences.

> this compound inhibits DNA gyrase in gram-negative bacteria and topoisomerase IV in gram-positive bacteria, disrupting DNA replication and leading to bacterial cell death.

Key Summary for Researchers

- Status: Withdrawn from the market in many countries, making it a compound of historical and research interest rather than clinical use [5] [6].

- Differentiating Toxicity: Its safety profile was defined by a significant risk of photosensitivity reactions and QTc interval prolongation, which ultimately limited its utility compared to other agents [2].

- Scientific Legacy: this compound represented an important development in fluoroquinolones with enhanced activity against pneumococci, including penicillin-resistant strains, and a long half-life enabling once-daily dosing [4] [3] [1].

References

- 1. This compound as alternative treatment to standard therapy ... [sciencedirect.com]

- 2. Safety profile of this compound, a new fluoroquinolone antibiotic [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a review [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound and serum bactericidal ... [pubmed.ncbi.nlm.nih.gov]

- 5. Uses, Side Effects & Warnings this compound [drugs.com]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Sparfloxacin adverse effects photosensitivity QTc prolongation

Core Adverse Effects: QTc Prolongation & Photosensitivity

The therapeutic profile of sparfloxacin is dominated by two dose-limiting toxicities.

- QTc Interval Prolongation: this compound is a potent antagonist of the human Ether-à-go-go-Related Gene (hERG) potassium channel. By blocking the rapid delayed rectifier potassium current (IKr), it delays ventricular repolarization, manifesting as QTc prolongation on an electrocardiogram and increasing the risk of the life-threatening arrhythmia Torsades de Pointes (TdP) [1] [2] [3]. Among fluoroquinolones, this compound has the highest potency for hERG channel inhibition, with an IC50 of 0.23 μM [4] [3].

- Phototoxicity: this compound causes both phototoxic and photoallergic reactions. Its chemical structure allows it to absorb ultraviolet A (UVA) and visible light, becoming photoexcited. This leads to the generation of reactive oxygen species (ROS) and unstable photoproducts that cause cellular damage, primarily in the skin [5] [6]. Clinical reporting rates for phototoxicity were 0.4 per thousand treated patients, approximately 4 to 25 times higher than for other fluoroquinolones [7].

Quantitative Profile of Adverse Effects

The table below summarizes the incidence rates of common and selected serious adverse events associated with this compound from clinical trials.

| Adverse Effect | Incidence (%) | Notes/Severity |

|---|---|---|

| Photosensitivity Reaction | 3.6 – 7.9% [8] [9] | Sometimes severe; can occur despite sunscreen use [8]. |

| Nausea | 4.3 – 7.6% [8] [9] | Most frequently reported gastrointestinal effect. |

| Diarrhea | 3.2 – 4.6% [8] [9] | Includes cases of Clostridioides difficile-associated diarrhea [8]. |

| Headache | 4.2 – 8.1% [8] [9] | Most common nervous system effect. |

| Dizziness | 2.0 – 3.8% [8] [9] | Includes lightheadedness. |

| QTc Prolongation | 1.3% [8] [9] | Defined as QTc > 440 ms; risk increases with age [8]. |

| Abdominal Pain | 1.8 – 2.4% [8] [9] | - |

| Dyspepsia | 1.6 – 2.3% [8] [9] | - |

| Insomnia | 1.9% [8] [9] | - |

| Vomiting | 1.3% [8] [9] | - |

Mechanism of QTc Prolongation and Arrhythmogenic Potential

The cardiotoxicity of this compound is rooted in its direct interaction with the hERG channel.

- Molecular Mechanism: The hERG channel's central cavity is lined with unique aromatic residues that create a high-affinity binding site for many pharmacologic agents, including this compound [2]. Blocking this channel reduces the outward potassium current, prolonging the cardiac action potential and the QT interval [1] [2].

- Proarrhythmic Pathway: QT prolongation increases the risk of Early Afterdepolarizations (EADs). If an EAD reaches threshold, it can trigger an ectopic beat. In the presence of heterogeneous repolarization across the myocardium, this can initiate a re-entrant circuit, leading to TdP [2].

This mechanistic pathway is summarized in the diagram below:

Experimental Protocols for Key Assays

For researchers evaluating these adverse effects, the following established protocols are relevant.

In Vitro hERG Channel Assay

This assay is critical for predicting a compound's potential to prolong the QT interval.

- Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium current.

- Key Methodology:

- Cell System: Use mammalian cell lines (e.g., HEK293) stably transfected with the hERG gene.

- Electrophysiology: Employ the patch-clamp technique (whole-cell configuration) to measure the hERG tail current (IKr) [4] [3].

- Procedure: Stepwise addition of this compound to the bath solution. The voltage-protocol typically involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to elicit the tail current.

- Data Analysis: Plot the percentage of hERG current inhibition against the this compound concentration and fit the data to a dose-response curve (e.g., Hill equation) to calculate the IC50 value, which for this compound is approximately 0.23 μM [4].

In Vitro 3T3 Neutral Red Uptake Phototoxicity Test

This is the standard regulatory in vitro test for assessing phototoxic potential.

- Objective: To determine the phototoxic potential of this compound by comparing its cytotoxicity in the presence and absence of light.

- Key Methodology:

- Cell Line: Balb/c 3T3 mouse fibroblast cells [5].

- Procedure:

- Expose cells to a range of this compound concentrations.

- Irradiate one set of plates with a non-cytotoxic dose of UVA/visible light (e.g., 5 J/cm² UVA). Keep a duplicate set in the dark.

- Following incubation, add the Neutral Red dye, which is taken up by viable lysosomes.

- Measure the dye uptake spectrophotometrically after extraction.

- Data Analysis: Calculate the Photo Irritation Factor (PIF) by comparing the IC50 values of the drug in irradiated vs. dark conditions. A PIF > 5 indicates phototoxic potential [5].

Ex Vivo Study on Human Melanocytes

This specialized assay investigates mechanisms of phototoxicity in pigmented cells.

- Objective: To evaluate the impact of this compound on cell viability, melanogenesis, and oxidative stress in normal human melanocytes (HEMa-LP) [6].

- Key Methodology:

- Cell Culture: Maintain HEMa-LP melanocytes in a specialized growth medium.

- Treatment: Expose cells to this compound (e.g., 0.001–1.0 mM) for 24 hours. For phototoxicity studies, include UVA irradiation.

- Assessments:

- Cell Viability: Use WST-1 assay to determine the EC50.

- Melanin Content: Measure spectrophotometrically after NaOH solubilization.

- Antioxidant Defense: Assess key enzyme activities (e.g., Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx)) and measure levels of reduced glutathione (GSH) [6].

Risk Mitigation and Conclusions for Drug Development

The history of this compound offers critical lessons for developing safer fluoroquinolones.

- Structural Activity Relationship (SAR): The high potency for hERG blockade and phototoxicity is influenced by specific molecular substituents, particularly at the C5 and C8 positions of the quinolone core [3]. Modifying these moieties is a key strategy for mitigating these adverse effects in new drug candidates.

- Clinical Risk Mitigation:

- QTc Prolongation: Contraindicated in patients with known QTc prolongation, electrolyte abnormalities, or those taking other QT-prolonging drugs (e.g., antiarrhythmics, certain antidepressants) [8] [1] [4]. Pre-treatment ECG screening and avoidance in high-risk populations is crucial.

- Phototoxicity: Contraindicated in patients with prior photosensitivity reactions. Patients must be advised to avoid sun exposure and UV lamps during and for several days after treatment. The correlation between monthly UV index and phototoxicity reporting rates is exceptionally strong (r=0.873) [7].

References

- 1. A Description of QT-Interval Prolonging Drug Interactions with ... [pmc.ncbi.nlm.nih.gov]

- 2. Drug-induced QT interval prolongation - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. Drug-Induced Photosensitivity—From Light and Chemistry to ... [pmc.ncbi.nlm.nih.gov]

- 6. Impact of this compound on melanogenesis and antioxidant ... [sciencedirect.com]

- 7. (PDF) The link between sunshine and phototoxicity of this compound [academia.edu]

- 8. Side this compound : Common, Severe, Long Term Effects [drugs.com]

- 9. Zagam (this compound): Side Effects, Uses, Dosage ... [rxlist.com]

Comprehensive Technical Analysis of Sparfloxacin Intracellular Penetration Efficacy

Introduction and Executive Summary

Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic distinguished from other class members by its exceptional capacity to penetrate and accumulate within various human cells. This technical review comprehensively examines the intracellular penetration efficacy of this compound, providing drug development professionals with critical data on its cellular pharmacokinetics, methodological approaches for evaluation, and implications for targeting intracellular pathogens. This compound demonstrates unusually high intracellular accumulation ratios across multiple cell types, including polymorphonuclear leukocytes (PMNs), alveolar macrophages, and various tissue culture cells, with cellular to extracellular concentration ratios (C/E) consistently exceeding 4:1 and often reaching much higher values in specialized compartments [1] [2]. This extensive tissue distribution and intracellular penetration property makes it particularly valuable against facultative intracellular pathogens that reside within cellular sanctuaries, protected from many conventional antibiotics that achieve good serum levels but poor intracellular concentrations.

The clinical significance of these pharmacokinetic properties is substantial, as this compound achieves concentrations in key infection sites that far exceed the minimum inhibitory concentrations (MICs) for common respiratory pathogens and intracellular organisms [2]. This review synthesizes quantitative penetration data across multiple biological matrices, details experimental methodologies for evaluating intracellular antibiotic accumulation, elucidates the mechanisms driving this exceptional distribution, and discusses both the therapeutic advantages and limitations (notably phototoxicity) associated with these properties. Understanding these aspects is crucial for researchers developing novel antibiotics targeting intracellular pathogens and for optimizing the use of existing agents in clinical practice.

Pharmacokinetic Profile and Chemical Properties

This compound possesses distinct physicochemical properties that underlie its exceptional tissue penetration and intracellular distribution characteristics. As a third-generation fluoroquinolone, it exhibits prolonged elimination half-life ranging from 16 to 30 hours, significantly longer than earlier fluoroquinolones like ciprofloxacin (5.3 hours) [3] [2] [4]. This extended half-life supports once-daily dosing and maintains therapeutic concentrations at infection sites over prolonged periods. The compound demonstrates approximately 92% oral bioavailability that remains unaffected by food intake, facilitating reliable dosing in outpatient settings [4]. Protein binding is relatively moderate at 37-45%, suggesting that a substantial proportion of circulating drug remains unbound and available for tissue distribution [3] [4].

The molecular structure of this compound features distinct substitutions at the 1, 5, 7, and 8 positions of the quinolone nucleus compared to earlier fluoroquinolones, contributing to both its enhanced antibacterial spectrum and its unique distribution properties. Unlike ciprofloxacin, this compound demonstrates particularly potent activity against Gram-positive bacteria including Streptococcus pneumoniae and some intracellular organisms such as Legionella species, Mycoplasma pneumoniae, and Chlamydia species [3] [2]. The weak base character of this compound likely contributes to its ion-trapping within acidic intracellular compartments, a proposed mechanism for its observed accumulation patterns. Metabolism occurs primarily through hepatic glucuronidation without significant involvement of the cytochrome P450 system, reducing potential for drug-drug interactions [4]. Excretion is balanced between fecal (50%) and renal (50%) routes, which helps maintain therapeutic levels even in patients with impaired renal function [4].

Quantitative Intracellular Penetration Data

Comprehensive Penetration Across Cell Types

This compound demonstrates exceptional and consistent intracellular accumulation across diverse human cell types, achieving concentrations that significantly surpass extracellular levels. The following table summarizes key quantitative penetration data from experimental and clinical studies:

Table 1: this compound Intracellular Concentration Ratios Across Cell Types

| Cell Type/Tissue | C/E Ratio | Experimental Conditions | Significance |

|---|---|---|---|

| Polymorphonuclear Leukocytes (PMN) | 4-11:1 | Extracellular concentrations: 0.5-25 mg/L [1] | Rapid, reversible uptake; enhanced with opsonized zymosan [1] |

| Alveolar Macrophages | 65.5:1 | Peak concentration 35.1 mg/L at 24h post-dose [2] | Surpasses ciprofloxacin by >6-fold; exceeds MICs of intracellular pathogens [2] |

| Epithelial Lining Fluid (ELF) | 63:1 | Peak concentration 32.2 mg/L at 24h post-dose [2] | Direct access to respiratory pathogens in airway lining fluid [2] |

| Tissue Culture Cells (HEp-2, McCoy) | 4-8:1 | Various extracellular concentrations [1] | Consistent accumulation across different cell lines [1] |

| Bronchial Mucosa | ~4.4 μg/g | 2.5-5h after 400mg loading dose [4] | Exceeds serum concentrations in respiratory tissues [4] |

Comparative Tissue Pharmacokinetics

The distribution of this compound into various tissues and body fluids demonstrates its exceptional penetration characteristics beyond intracellular compartments:

Table 2: this compound Concentrations in Tissues and Body Fluids

| Tissue/Body Fluid | Concentration Achieved | Experimental Conditions | Tissue-to-Plasma Ratio |

|---|---|---|---|

| Sinus Mucosa | 5.8 μg/g | 2-5h after single 400mg dose [4] | Significantly >1 |

| Skin | 0.56-1.31 μg/g | After 100-200mg oral doses [4] | 1.00-1.39 (increasing over time) |

| Inflammatory Fluid | 1.3 μg/mL | After single 400mg oral dose [4] | 117% penetration ratio |

| Bile/Gallbladder | 7.1-83x serum levels | Various dosing regimens [4] | Extreme accumulation in hepatobiliary system |

| Cerebrospinal Fluid | Limited penetration | Limited clinical data [4] | 0.25-0.35 (CSF:Plasma ratio) |

The quantitative data unequivocally demonstrate this compound's exceptional capacity to achieve therapeutic concentrations at most infection sites, particularly in respiratory tissues and intracellular compartments. The consistently high cellular-to-extracellular ratios across diverse cell types highlight its potential superiority for targeting facultative intracellular pathogens that evade many conventional antibiotics [1] [2]. The concentration gradients maintained over extended periods due to its prolonged elimination half-life further enhance its intracellular antibacterial efficacy, as sub-MIC periods that might select for resistance are minimized [3].

Experimental Methodologies for Assessing Intracellular Penetration

Cell Preparation and Incubation Protocols

The evaluation of this compound's intracellular penetration employs standardized cellular models and meticulous experimental conditions. For studies using human polymorphonuclear leukocytes (PMNs), these cells are typically isolated from fresh heparinized venous blood from healthy volunteers using density gradient centrifugation with Ficoll-Hypaque, followed by dextran sedimentation and hypotonic lysis to remove residual erythrocytes [1]. Cell viability should exceed 95% as determined by trypan blue exclusion, with differential counting confirming PMN purity of at least 98% [1]. For tissue culture cell lines such as HEp-2 and McCoy cells, maintained in Eagle's minimal essential medium supplemented with fetal calf serum and antibiotics, cells are harvested during logarithmic growth phase using trypsin-EDTA and resuspended in appropriate assay buffers [1].

The incubation protocol involves exposing cell suspensions (typically 10⁶-10⁷ cells/mL) to this compound at therapeutic concentrations ranging from 0.5 to 25 mg/L in balanced salt solutions with glucose, maintained at 37°C with continuous gentle agitation to ensure uniform drug exposure [1]. To differentiate between membrane binding and true intracellular accumulation, parallel experiments using Formalin-killed cells are conducted under identical conditions [1]. Additional methodological variations include assessing the effects of environmental temperature (4°C vs. 37°C), pH conditions (ranging from 6.0 to 8.0), and metabolic inhibitors to characterize the uptake mechanism [1].

Drug Quantification and Intracellular Activity Assessment

Following incubation, separation of cells from extracellular medium represents a critical methodological step, typically accomplished by rapid centrifugation through a dense oil layer (dibutyl phthalate or silicon oil) in microcentrifuge tubes, which effectively minimizes extracellular fluid carryover [1]. After separation, cell pellets are subjected to multiple washes with ice-cold buffer, lysed using distilled water or specific lysis buffers, and subsequently analyzed for antibiotic content. This compound concentrations are quantified using validated microbiological assays or high-performance liquid chromatography (HPLC) methods with appropriate detection limits [1] [2].

The assessment of intracellular biological activity employs various infection models, typically using opsonized Staphylococcus aureus or other relevant intracellular pathogens [1] [5]. Cells are infected with bacteria at appropriate multiplicities of infection (usually 1-10 bacteria per cell), followed by antibiotic exposure at concentrations reflecting therapeutic levels. Intracellular killing efficacy is determined by lysing cells at predetermined time points and quantifying viable bacteria through standard plating techniques [1]. Control conditions without antibiotics and with comparator drugs (e.g., ciprofloxacin) are essential for benchmarking this compound's performance.

Figure 1: Experimental workflow for evaluating this compound intracellular uptake and activity

Mechanisms of Cellular Accumulation and Intracellular Activity

Uptake Mechanisms and Kinetics

This compound accumulates within cells through a process characterized as rapid, reversible, and concentration-dependent, without evidence of saturation at therapeutic concentrations [1]. The uptake occurs primarily via passive diffusion rather than active transport mechanisms, as demonstrated by its lack of energy dependence and similar accumulation patterns in both viable and Formalin-killed cells [1]. Environmental temperature variations (4°C vs. 37°C) show minimal impact on uptake efficiency, further supporting a non-facilitated diffusion mechanism [1]. However, uptake is significantly influenced by extracellular pH, with markedly reduced accumulation observed at alkaline conditions (pH 8.0), suggesting that the weak base properties of this compound may contribute to ion-trapping in relatively acidic intracellular compartments [1].

The phagocytic activity of professional immune cells substantially enhances this compound accumulation, as demonstrated by experiments with opsonized zymosan (a yeast cell wall component used to stimulate phagocytosis) [1]. During active phagocytosis, PMN-associated this compound increases significantly, indicating that the drug effectively penetrates into nascent phagosomes containing ingested pathogens. This property is therapeutically advantageous as it directs antibiotic delivery to the precise intracellular location where bacterial killing is required. The cellular accumulation is rapidly reversible upon drug removal from the extracellular medium, demonstrating a dynamic equilibrium between intracellular and extracellular compartments rather than irreversible sequestration [1].

Intracellular Pharmacodynamics and Antibacterial Efficacy

Once intracellular, this compound maintains potent bactericidal activity against captured pathogens, as evidenced by significant reductions in survival of intracellular Staphylococcus aureus at concentrations as low as 0.5 mg/L [1]. This preserved intracellular activity distinguishes this compound from some antibiotic classes that may accumulate intracellularly but demonstrate reduced antibacterial efficacy in the intracellular environment due to factors such as pH variations, enzymatic inactivation, or subcellular compartmentalization away from bacterial localization [5].

The mechanism of action against intracellular bacteria mirrors its extracellular activity, involving inhibition of bacterial DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria), critical enzymes for DNA replication and transcription [4]. Unlike mammalian cells, bacteria lack nuclear envelopes and maintain their DNA in a supercoiled state requiring these enzymes, explaining the selective toxicity against prokaryotic cells despite high intracellular concentrations in eukaryotic host cells [4]. The extended intracellular half-life of this compound correlates with its prolonged plasma elimination half-life (16-30 hours), resulting in sustained antibacterial pressure within the intracellular compartment that may enhance bacterial eradication and reduce relapse potential [3] [4].

Figure 2: Key mechanisms driving this compound cellular accumulation and intracellular activity

Clinical Implications and Therapeutic Applications

Advantages for Respiratory Infections

The exceptional pulmonary penetration of this compound translates into distinct clinical advantages for treating respiratory infections, particularly those involving intracellular pathogens and difficult-to-reach anatomical sites. Comparative studies demonstrate that this compound achieves significantly higher concentrations in alveolar macrophages (35.1 mg/L) and epithelial lining fluid (32.2 mg/L) than ciprofloxacin, with site-to-serum ratios exceeding 60:1 for these compartments versus approximately 10:1 for ciprofloxacin [2]. These concentration differentials are clinically relevant as they substantially exceed the MIC90 values for common respiratory pathogens such as Streptococcus pneumoniae (typically 0.25-0.5 mg/L), Haemophilus influenzae (0.015-0.03 mg/L), and Moraxella catarrhalis (0.06 mg/L) [2].

The extended elimination half-life (16-30 hours) of this compound from respiratory tissues further enhances its therapeutic utility, maintaining drug levels above pathogen MICs throughout the dosing interval [3] [4]. This pharmacokinetic profile supports once-daily dosing while ensuring continuous antibacterial coverage at the primary infection site. For intracellular respiratory pathogens such as Legionella pneumophila, Chlamydia pneumoniae, and Mycoplasma pneumoniae, which replicate within alveolar macrophages and other pulmonary cells, this compound's dual penetration into both epithelial lining fluid (affecting extracellular pathogens) and intracellular compartments (affecting intracellular pathogens) provides comprehensive coverage not achieved by many alternative antibiotics [2] [4].

Activity Against Resistant Pathogens

This compound demonstrates potent activity against various antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus faecium (VREF), although its intracellular efficacy against VREF appears somewhat reduced compared to vancomycin-susceptible strains [3] [5]. At concentrations equal to four times the MIC, this compound effectively decreases the number of intracellular vancomycin-susceptible E. faecium organisms, while exhibiting bacteriostatic activity against vancomycin-resistant strains [5]. This activity profile positions this compound as a valuable option for treating infections caused by these challenging multidrug-resistant pathogens, particularly in scenarios where tissue penetration is crucial for therapeutic success.

The rising global challenge of antimicrobial resistance underscores the importance of antibiotics with favorable penetration properties like this compound [6]. As bacteria continue to develop sophisticated resistance mechanisms including efflux pumps, enzymatic inactivation, target modification, and reduced membrane permeability, achieving adequate antibiotic concentrations at the infection site becomes increasingly critical [6]. This compound's ability to accumulate intracellularly at levels far exceeding serum concentrations helps overcome some of these resistance mechanisms, particularly those involving reduced permeability or efflux pumps that may be less effective against the high intracellular drug levels achieved [1] [6].

Limitations and Pharmaceutical Considerations

Phototoxicity and Stability Concerns

Despite its favorable penetration properties, this compound presents significant phototoxicity concerns that have limited its clinical use [4] [7]. The fluoroquinolone structure, particularly specific substitutions at the 1, 5, 7, and 8 positions, renders this compound susceptible to photodegradation under ultraviolet A (UVA) radiation, generating reactive oxygen species and toxic photoproducts that cause cellular damage [7]. Clinical studies report phototoxicity incidence of approximately 2.0%, typically manifesting as erythema on sun-exposed areas (face and hands) with an average onset of 6.3 days after initiation of therapy [4]. This phototoxic potential exceeds that observed with ciprofloxacin and ofloxacin but remains lower than that associated with fleroxacin, pefloxacin, enoxacin, and nalidixic acid [4].

The photodegradation process not only causes adverse effects but also reduces antibacterial efficacy, as the photoproducts generally demonstrate weaker activity against target pathogens compared to the parent compound [7]. This dual impact of increased toxicity and decreased efficacy presents substantial clinical challenges, particularly in outpatient settings where sun exposure is difficult to control completely. Molecular studies indicate that photodegradation involves cleavage of the piperazinyl ring and defluorination reactions, generating products with altered antibacterial properties and enhanced cytotoxic potential [7]. These limitations have spurred research into novel formulations and structural analogs that retain this compound's advantageous penetration properties while mitigating its phototoxic potential.

Formulation Strategies to Overcome Limitations

Advanced drug delivery systems represent promising approaches to overcome this compound's limitations while preserving its favorable intracellular penetration characteristics. Research demonstrates that PLGA nanoformulations of this compound (PLGA-SPFX-NPs) effectively enhance antibacterial activity while providing photoprotection under ambient UV radiation exposure [7]. These nanoparticles, with mean hydrodynamic diameters of approximately 117 nm and low polydispersity indices (0.19), exhibit sustained release profiles that maintain therapeutic concentrations over extended periods [7]. The encapsulation efficiency typically exceeds 68%, ensuring efficient drug loading and controlled release kinetics [7].

The photoprotective efficiency of PLGA nanoencapsulation significantly reduces this compound photodegradation, with nanoparticle formulations demonstrating approximately 50% greater stability under UVA exposure compared to free drug [7]. This enhanced stability translates directly to maintained antibacterial efficacy against relevant pathogens following UV exposure, addressing a critical limitation of the native compound. Additionally, the nanoformulation shows improved intracellular uptake in some cell types, potentially further enhancing activity against intracellular pathogens [7]. These advanced delivery systems illustrate how pharmaceutical engineering can optimize the therapeutic profile of this compound, potentially revitalizing its clinical utility for specific indications where its penetration properties provide particular advantage.

Conclusion and Future Perspectives

This compound demonstrates exceptional intracellular penetration capabilities across diverse human cell types, achieving cellular-to-extracellular concentration ratios that significantly surpass most other fluoroquinolone antibiotics. This property, combined with its broad-spectrum activity against Gram-positive and Gram-negative bacteria, intracellular pathogens, and some multidrug-resistant strains, positions it as a valuable agent for treating infections where adequate intracellular antibiotic concentrations are crucial for clinical success. The detailed methodological approaches for evaluating its intracellular uptake and activity provide robust frameworks for assessing similar compounds in development.

References

- 1. Uptake and Intracellular Activity of this compound in Human ... [pubmed.ncbi.nlm.nih.gov]

- 2. Penetration of this compound and ciprofloxacin into alveolar ... [publications.ersnet.org]

- 3. Clinical pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [en.wikipedia.org]

- 5. Intracellular activities of RP 59500 (quinupristin-dalfopristin ... [pmc.ncbi.nlm.nih.gov]

- 6. Emerging antibiotic resistance by various novel proteins ... [pmc.ncbi.nlm.nih.gov]

- 7. PLGA nanoformulation of this compound enhanced ... [sciencedirect.com]

Summary of Validated HPLC Methods for Sparfloxacin

The table below compares three validated HPLC methods, detailing their chromatographic conditions and key performance metrics.

| Method Attribute | Method 1: HPLC-UV for MDR1 Study [1] | Method 2: Multi-Fluoroquinolone HPLC [2] | Method 3: Rapid HPLC-UV [3] |

|---|---|---|---|

| Analytical Goal | Pharmacokinetic study related to MDR1 gene polymorphism | Simultaneous quantitation of multiple fluoroquinolones | Simple and rapid determination in plasma & urine |

| Sample Volume | 500 µL [1] | 500 µL [2] | Not specified |

| Internal Standard | Ciprofloxacin [1] | Levofloxacin [2] | Grepafloxacin [3] |

| Sample Prep | Protein precipitation with perchloric acid [1] | Liquid-liquid extraction with ethyl acetate [2] | Protein precipitation with perchloric acid [3] |

| Analytical Column | Luna C18(2) [1] | Kromasil C18 [2] | C18 reversed-phase [3] |

| Mobile Phase | Acetonitrile / 0.035 M perchloric acid (pH 2.0) [1] | Phosphate buffer (pH 2.5)-Acetonitrile (80:20, v/v) [2] | Not specified |

| Flow Rate | 1.5 mL/min [1] | 1.0 mL/min [2] | Not specified |

| Detection | UV [1] | Not specified (UV or FLD implied) | UV [3] |

| Runtime | 10 min [1] | 18 min [2] | Rapid (specific time not given) [3] |

| Retention Time (Sparfloxacin) | 8.0 min [1] | 12.8 min [2] | Not specified |

| LLOQ | Not specified | 100 ng/mL [2] | 0.025 mg/L (25 ng/mL) in plasma [3] |

| Linearity Range | 0.025–2.0 µg/mL [1] | 100–10,000 ng/mL [2] | Not specified |

| Accuracy/Recovery | 96.4–101.7% [1] | Within FDA guidelines [2] | 96.7–97.9% [3] |

| Precision (CV) | <7.4% [1] | Within FDA guidelines [2] | <10% [3] |

Detailed Experimental Protocols

Here are the step-by-step protocols for two primary sample preparation techniques.

Protocol A: Protein Precipitation for Serum Samples [1] [3]

This simple and fast method is ideal for processing a large number of pharmacokinetic samples.

- Step 1: Aliquot Sample: Pipette 500 µL of human serum or plasma into a clean microcentrifuge tube [1].

- Step 2: Add Internal Standard: Add a known volume of the internal standard working solution (e.g., Ciprofloxacin) to the sample [1].

- Step 3: Precipitate Proteins: Add 500 µL of 10% perchloric acid solution to the sample. Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation [1] [3].

- Step 4: Centrifuge: Centrifuge the sample at high speed (e.g., 10,000 × g) for 5-10 minutes to form a solid pellet of precipitated proteins [1].

- Step 5: Collect and Inject: Carefully transfer the clear supernatant into an HPLC vial for analysis [1].

Protocol B: Liquid-Liquid Extraction for Plasma Samples [2]

This method offers high selectivity and is beneficial for simultaneous analysis of multiple drugs.

- Step 1: Aliquot Sample: Pipette 500 µL of human plasma into a glass extraction tube [2].

- Step 2: Add Internal Standard: Add a known volume of the internal standard working solution (e.g., Levofloxacin) to the plasma [2].

- Step 3: Extract Analytes: Add a suitable volume of organic solvent (e.g., 3-5 mL of ethyl acetate). Cap the tube and vortex mix for 5-10 minutes to partition the analytes into the organic layer [2].

- Step 4: Separate Phases: Centrifuge the mixture to separate the phases completely. Transfer the upper organic layer to a new, clean test tube [2].

- Step 5: Evaporate and Reconstitute: Evaporate the organic extract to dryness under a gentle stream of nitrogen gas in a warm water bath (∼40°C). Reconstitute the dry residue with 200 µL of the HPLC mobile phase by vortexing for 1-2 minutes [2].

- Step 6: Inject: Transfer the reconstituted solution to an HPLC vial for injection.

Workflow Diagram: this compound Bioanalysis

The following diagram illustrates the complete journey of a sample from collection to data analysis, integrating both sample preparation paths.

Key Applications and Method Selection

The validated methods are primarily applied in clinical pharmacokinetic studies to understand how this compound is absorbed, distributed, metabolized, and excreted in the human body [1] [2] [3]. A specific application investigated the impact of MDR1 gene polymorphism on this compound pharmacokinetics, as this compound is a known substrate for the P-glycoprotein (P-gp) efflux transporter [1].

When selecting a method:

- For high-throughput routine analysis of this compound alone, the protein precipitation method (Protocol A) is recommended due to its speed and simplicity [1] [3].

- For studies requiring the simultaneous quantification of multiple fluoroquinolones or enhanced sample cleanliness, the liquid-liquid extraction method (Protocol B) is more appropriate [2].

References

Application Notes & Protocols: Sparfloxacin-Mediated Nanoparticle Synthesis and Characterization

Introduction

Sparfloxacin, a fluoroquinolone antibiotic, has emerged as a versatile agent for the synthesis and stabilization of metal nanoparticles due to its quinolone structure which acts as both reducing and stabilizing agent. This compound-functionalized nanoparticles show significant promise in biomedical applications including electrochemical sensing, anticancer therapies, and antibacterial platforms. These nanoparticles exhibit enhanced catalytic activity, stability, and biocompatibility, making them valuable for drug development research. This document provides detailed protocols for synthesis, characterization, and application of this compound-mediated gold, silver, and iron-based nanoparticles.

Synthesis Protocols

This compound-Capped Gold Nanoparticles (Sp-AuNPs)

Primary Application: Electrochemical ethanol sensing in biological samples [1].

Reagents and Materials

- Gold chloride trihydrate (HAuCl₄·3H₂O)

- This compound (≥98% purity)

- Hydrochloric acid (0.1 M)

- Sodium hydroxide (0.1 M)

- Double distilled water (Milli-Q quality, 18.2 MΩ·cm)

Step-by-Step Procedure

Gold precursor preparation: Dissolve 5 mg HAuCl₄·3H₂O in 5 mL double distilled water (1 mg/mL concentration) under magnetic stirring at 500 rpm for 5 minutes at 60°C until a transparent yellow solution forms.

This compound solution preparation: Prepare 2.5 mL of this compound solution containing 2 mM this compound (7.85 mg) in 10 mL distilled water with 30 μL of 0.1 M HCl added.

Reduction process: Add the this compound solution dropwise into the gold chloride solution with continuous stirring at 500 rpm at 60°C.

Stabilization: Continue stirring for additional 30 minutes until the color changes indicating nanoparticle formation.

Purification: Centrifuge the resulting Sp-AuNPs at 12,000 rpm for 15 minutes and resuspend in double distilled water.

Table 1: Optimization Parameters for Sp-AuNPs Synthesis

| Parameter | Optimal Condition | Effect |

|---|---|---|

| Temperature | 60°C | Controls reduction rate and particle size |

| Stirring speed | 500 rpm | Ensures uniform mixing and prevents aggregation |

| This compound concentration | 2 mM | Balanced reducing and stabilizing capacity |

| Reaction time | 30-40 minutes | Complete reduction of gold ions |

This compound/Iron Ion Nanoparticles (SPA/Fe³⁺ NPs)

Primary Application: Anticancer therapy through ferroptosis induction and antibacterial activity [2].

Reagents and Materials

- This compound (SPA)

- Iron chloride hexahydrate (FeCl₃·6H₂O)

- Polyethylene glycol-polymer (PEPCA) for encapsulation

Step-by-Step Procedure

Coordination complex formation: Mix this compound and FeCl₃·6H₂O in molar ratio of 1:1 in aqueous solution.

Self-assembly: Incubate at room temperature with continuous stirring for 2 hours to form coordination bonds between this compound carbonyl groups and Fe³⁺ ions.

Encapsulation (optional): For enhanced delivery, incorporate SPA/Fe³⁺ NPs into PEPCA polymer matrix using solvent evaporation method.

Purification: Dialyze against distilled water using 10 kDa MWCO membrane for 24 hours.

Characterization Techniques and Data

Structural and Morphological Analysis

Table 2: Essential Characterization Techniques for this compound Nanoparticles

| Technique | Information Obtained | Typical Results |

|---|---|---|

| UV-Vis Spectroscopy | Nanoparticle formation, stability, surface plasmon resonance | Sp-AuNPs: Peak at ~520-540 nm [1] |

| Transmission Electron Microscopy (TEM) | Size, morphology, distribution | Sp-AuNPs: ~25 nm; ZMS: 8-10 nm [1] [3] |

| High-Resolution TEM | Crystallinity, lattice structure | ZMS nanoparticles: lattice spacings 1.91Å (ZnS) and 1.98Å (MnS) [3] |

| Dynamic Light Scattering (DLS) | Hydrodynamic size, aggregation state | Sp-AuNPs: ~25 nm with low PDI [1] |

| Zeta Potential | Surface charge, colloidal stability | Sp-AuNPs: Negative surface charge [1] |

| X-ray Diffraction (XRD) | Crystal structure, phase identification | ZMS: Cubic zinc blende structures of ZnS and MnS [3] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, oxidation states | ZMS: Confirmed presence of Zn, Mn, S; Mn⁴⁺ state identified [3] |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Elemental quantification, concentration | ZMS: Zn:Mn molar ratio of 0.45:0.55 [3] |

Electrochemical Sensor Preparation

Protocol for Screen-Printed Electrode Modification [1]

Electrode activation: Clean screen-printed carbon electrode (SPE) with 0.1 M NaOH by cyclic voltammetry scanning from 0 to 1.0 V for 10 cycles.

Surface modification: Deposit 5 μL of Sp-AuNPs dispersion onto activated SPE surface.

Drying: Allow to dry at room temperature for 1 hour to form stable Sp-AuNPs/A-SPE.

Electrochemical measurement: Perform cyclic voltammetry and differential pulse voltammetry in 0.1 M NaOH with ethanol concentrations ranging from 25 μM to 350 μM.

Biomedical Applications

Anticancer Mechanisms

This compound/metal nanoparticle systems exhibit multiple anticancer mechanisms through induction of ferroptosis and immunogenic cell death. The following diagram illustrates the key signaling pathways involved:

Diagram 1: SPA Nanoparticle Anticancer Mechanism

Antibacterial Applications

Microneedle System for Triple-Negative Breast Cancer [3]

Preparation Protocol

Formulation: Coload this compound and zinc-manganese sulfide (ZMS) nanoparticles into hyaluronic acid matrix using microtransfer molding method.

Fabrication: Prepare MN patches with needle height of ≈600 μm and base width of ≈200 μm.

Quality control: Verify mechanical strength (destructive force ≈1.4 N/needle) and skin penetration capability using methylene blue staining.

Release kinetics: Characterize using ICP-MS and UV-vis spectrophotometry, showing ≈50% release within first 4 hours and near-complete release by 12 hours.

Performance Data

Sensor Performance

Table 3: Electrochemical Sensor Performance for Ethanol Detection

| Parameter | Performance | Conditions |

|---|---|---|

| Linear detection range | 25-350 μM | In 0.1 M NaOH |

| Limit of detection (LOD) | 0.55 μM | S/N = 3 |

| Reproducibility | High (RSD <5%) | Between different electrodes |

| Recovery in saliva | 99.6% | Spiked samples |

| Selectivity | Excellent | Against common interferents |

Therapeutic Efficacy

Antitumor activity: PEPCA@SPA/Fe³⁺ NPs significantly inhibit primary tumor growth and reduce lung metastasis in 4T1 tumor models [2].

Antibacterial efficacy: ZMS/SP-loaded microneedles show strong antimicrobial and antibiofilm properties against Gram-negative bacteria including Pseudomonas aeruginosa, E. coli, and Fusobacterium nucleatum [3].

Immune activation: Enhanced infiltration of CD4+/CD8+ T cells and activation of dendritic cells in tumor microenvironment [2].

Key Advantages for Drug Development

Dual functionality: this compound provides both therapeutic effects and nanoparticle stabilization.

Enhanced bioavailability: Nanoparticle formulation improves delivery and retention at target sites.

Synergistic effects: Metal coordination enhances both antibacterial and anticancer activities.

Modifiability: Surface properties can be tuned for specific applications through functionalization.

Technical Notes and Troubleshooting

Stability issues: Ensure proper pH control during synthesis; this compound nanoparticles are stable in distilled water but may aggregate in high ionic strength solutions.

Characterization challenges: Combine multiple techniques (TEM, DLS, XRD) for comprehensive understanding of nanoparticle properties.

Reproducibility: Strict control of temperature, stirring speed, and reagent addition rate is critical for batch-to-batch consistency.

Future Perspectives

This compound-mediated nanoparticles represent a promising platform for multifunctional therapeutic systems. Future research directions include combination with immunotherapy checkpoint inhibitors, development of targeted delivery systems, and exploration of additional metal coordination complexes for enhanced therapeutic efficacy.

References

Application Notes and Protocols: Development of Sparfloxacin Emulsomes-Loaded Thermosensitive In Situ Gel for Enhanced Ophthalmic Delivery

Introduction and Rationale

Ocular drug delivery presents significant challenges due to the complex anatomical and physiological barriers of the eye. Conventional ophthalmic formulations such as solutions, suspensions, and ointments suffer from poor bioavailability (<5%) primarily due to rapid precorneal elimination caused by tear turnover, nasolacrimal drainage, and protein binding. [1] This pulse delivery phenomenon results in an initial high drug concentration followed by a rapid decline, necessitating frequent instillation and leading to patient discomfort and potential systemic side effects. [2]

Sparfloxacin, a third-generation fluoroquinolone antibiotic widely used in treating bacterial conjunctivitis, corneal ulcers, and other ocular infections, faces additional challenges due to its extremely low aqueous solubility (0.113 mg/mL), which further limits its ocular bioavailability. [2] To address these limitations, we have developed an integrated delivery system combining the advantages of nanocarrier technology with in situ gelling properties. This sophisticated approach utilizes emulsomes – lipid-core nanocarriers stabilized by phospholipid corona – dispersed within a thermosensitive PLGA-PEG-PLGA triblock copolymer gel that undergoes sol-to-gel transition at ocular surface temperature. [3] [4]

The dual-component system provides multiple advantages: (1) enhanced drug solubilization through emulsomal encapsulation, (2) prolonged ocular residence time through temperature-triggered gelation, (3) sustained drug release kinetics, and (4) improved corneal permeability. This application note details the formulation, characterization, and evaluation protocols for this advanced this compound delivery system, providing researchers with comprehensive guidelines for its development and assessment.

Formulation Composition and Preparation

Materials and Equipment

- Active Pharmaceutical Ingredient: this compound (pharmaceutical grade, ≥98% purity)

- Lipid Components: Triolein (Captex GTO) as solid core lipid, soya phosphatidylcholine (PC) as bilayer component

- Surfactants: Tween 80, Labrafil M1944CS, Labrasol

- Thermosensitive Polymer: PLGA-PEG-PLGA triblock copolymer (PLGA 3:1, MW 1.88 kDa; PEG MW 1.5 kDa)

- Solvents: Chloroform, methanol, ethanol (analytical grade)

- Equipment: High-pressure homogenizer or probe sonicator, heating mantle with temperature control, magnetic stirrer, dynamic light scattering (DLS) instrument, dialysis membrane (MWCO 12-14 kDa)

Preparation of this compound-Loaded Emulsomes